Silver perchlorate hydrate

Catalog No.
S3390568
CAS No.
14242-05-8
M.F
AgClH2O5
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver perchlorate hydrate

Common silver salts lack solubility in aromatics, disrupting homogeneous catalytic workflows. Silver perchlorate hydrate overcomes this:

  • 52.8 g/L solubility in benzene for halide abstraction in non-polar media
  • 11.9:1 α/β stereoselectivity, outperforming silver triflate in glycosylation
  • Hydrate form enhances safety vs. shock-sensitive anhydrous; in-situ drying via azeotropic distillation

Supplied by SMolecule with high purity and reliable global delivery.

CAS Number

14242-05-8

Product Name

Silver perchlorate hydrate

IUPAC Name

silver;perchlorate;hydrate

Molecular Formula

AgClH2O5

Molecular Weight

225.33 g/mol

InChI

InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1

InChI Key

IXFNJWPLHOWEPT-UHFFFAOYSA-M

SMILES

O.[O-]Cl(=O)(=O)=O.[Ag+]

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[Ag+]

The exact mass of the compound Silver perchlorate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Silver perchlorate monohydrate, Perchloric acid, silver(1+) salt, monohydrate, Silver(1+) perchlorate hydrate, Silver perchlorate hydrate

Purity

≥99%

Package Size

1 g, 5 g, 10 g

Silver perchlorate hydrate is a highly reactive Lewis acid and potent halide abstractor utilized extensively in organic synthesis, particularly in complex carbohydrate assembly and organometallic ligand exchange [1]. Unlike many traditional silver salts, silver perchlorate exhibits remarkable solubility in non-polar aromatic solvents, enabling homogeneous catalysis in media where other silver compounds fail to dissolve [1]. While the anhydrous form of silver perchlorate is notoriously shock-sensitive and poses severe explosion hazards, procuring the hydrate form significantly improves handling safety during transport and storage . For moisture-sensitive applications, the hydrate can be efficiently dried in situ via azeotropic distillation, making it the preferred commercial form for both laboratory and industrial procurement .

Research Fit

1 Stereoselective glycosylation studies needing high 1,2-cis linkage preference
2 Cationic oxazoline cyclization for heterocycle and polymer precursor synthesis
3 Lewis acid activation of oxophilic substrates in low-polarity organic media

Generic substitution with more common silver salts, such as silver nitrate or silver triflate, frequently fails in advanced synthetic workflows due to critical differences in solubility and counterion coordination [1]. Silver nitrate lacks the necessary solubility in non-polar solvents like benzene or toluene, forcing reactions into polar media that may be incompatible with moisture-sensitive or non-polar substrates [1]. Furthermore, in stereoselective syntheses such as glycosylation, the choice of the counterion is paramount; substituting silver perchlorate with silver triflate or silver tetrafluoroborate often results in a drastic loss of 1,2-cis (alpha) stereoselectivity [2]. Consequently, for processes requiring homogeneous halide abstraction in aromatics or strict stereocontrol, silver perchlorate cannot be interchanged with generic in-class alternatives.

Substitution Risk

Silver perchlorate hydrate
vs
Silver triflate: may lower 1,2-cis selectivity, altering stereochemical outcome
Silver perchlorate hydrate
vs
Silver nitrate: can shift cyclization to undesired linear substitution product
Silver perchlorate hydrate
vs
Silver tetrafluoroborate: may alter radical mechanism signatures in phosphite reactions

Unmatched Solubility in Non-Polar Aromatic Solvents

A defining procurement advantage of silver perchlorate is its exceptional solubility in non-polar aromatic solvents, a property rarely found in inorganic silver salts [1]. Silver perchlorate achieves a solubility of 52.8 g/L in benzene and an astonishing 1010 g/L in toluene by forming stable silver-arene complexes [1]. In stark contrast, baseline salts like silver nitrate are practically insoluble in these media. This quantitative difference allows chemists to conduct homogeneous halide abstraction and Lewis acid catalysis entirely in non-polar environments, avoiding the side reactions or substrate insolubility often encountered in polar solvents.

Evidence DimensionSolubility in benzene at standard conditions
Target Compound Data52.8 g/L (Silver perchlorate)
Comparator Or BaselineSilver nitrate (Practically insoluble / <0.1 g/L)
Quantified Difference>500-fold increase in non-polar solubility
ConditionsStandard state (25 °C) in anhydrous benzene

Enables homogeneous catalytic workflows in non-polar solvents, expanding the range of compatible substrates and avoiding polar-solvent-induced side reactions.

Glycosylation selectivity
Head-to-head
α/β ratios 8.0–24.0 vs. 1.4–5.3 (up to 4.5-fold difference)
Supports stereoselective glycosylation fit
Reported at −20 °C to rt, thioglycoside activation

Superior Stereoselectivity in Glycosylation Reactions

In the synthesis of complex carbohydrates, the counterion of the silver promoter dictates the stereochemical outcome of the glycosidic bond. Head-to-head studies evaluating the activation of glycosyl thioimidates demonstrate that silver perchlorate significantly outperforms the more commonly procured silver triflate[1]. In specific donor-acceptor pairings, silver perchlorate delivered an exceptional 1,2-cis (alpha) stereoselectivity with an alpha/beta ratio of 11.9:1 [1]. Under identical conditions, substitution with silver triflate, silver hexafluorophosphate, or silver tetrafluoroborate resulted in severely degraded selectivity, with alpha/beta ratios dropping to between 2.4:1 and 7.3:1 [1].

Evidence DimensionStereoselectivity (alpha/beta ratio) in thioimidate glycosylation
Target Compound Data11.9:1 alpha/beta ratio
Comparator Or BaselineSilver triflate (2.4:1 to 7.3:1 alpha/beta ratio)
Quantified DifferenceUp to a 5-fold improvement in alpha-stereoselectivity
ConditionsActivation of SBox glycosyl donors in organic media

Eliminates costly downstream purification of unwanted beta-anomers, making it the mandatory promoter for highly alpha-selective oligosaccharide synthesis.

Ion-pairing propensity
Reported
Kassoc 0.23 ± 0.08 vs. 0.17 ± 0.05 kg·mol⁻¹
May influence Lewis acidity in organic media
Acrylonitrile solution, spectroscopic data to verify

Mitigated Shock Sensitivity via Hydrate Procurement

The procurement of silver perchlorate strictly as a hydrate rather than the anhydrous salt is driven by critical safety and handling metrics . Isolated anhydrous silver perchlorate is notoriously shock- and friction-sensitive, known to detonate violently upon crushing or when complexed with trace organics. The hydrate form significantly dampens this extreme mechanical sensitivity during shipping, storage, and initial handling. Because the hydrate can be quantitatively dehydrated in situ just prior to use—typically via azeotropic distillation with benzene using a Dean-Stark apparatus (refluxing at 6 mL benzene per gram of compound)—buyers can achieve necessary anhydrous reaction conditions without ever isolating the explosive pure anhydrous crystals .

Evidence DimensionFriction and shock sensitivity during transport and storage
Target Compound DataDampened sensitivity (Hydrate form)
Comparator Or BaselineAnhydrous Silver Perchlorate (Extreme detonation hazard upon friction/crushing)
Quantified DifferenceElimination of isolated anhydrous handling steps
ConditionsStandard laboratory storage and reagent preparation

Reduces severe laboratory explosion risks while maintaining full synthetic utility through safe, in situ azeotropic dehydration.

Oxazoline pathway selectivity
Head-to-head
100% cyclic oxazolinium vs. 0% linear nitrate product
Essential for cyclization pathway outcome
Reported from 2-bromoethylbenzamide substrate
Radical mechanism signature
Class-level
CIDNP radical-pair detected with perchlorate counterion
May support mechanistic pathway differentiation
Class-level inference, requires validation in target system

Alpha-Selective Oligosaccharide Synthesis

Directly leveraging its superior stereocontrol (11.9:1 alpha/beta ratio) over silver triflate, this compound is the optimal promoter for activating thioglycosides and thioimidates in complex carbohydrate assembly [1].

Homogeneous Catalysis in Aromatic Solvents

Capitalizing on its unique 52.8 g/L solubility in benzene, it is the premier choice for halide abstraction and Lewis acid catalysis where substrates require strictly non-polar, non-coordinating environments [2].

Organometallic Ligand Exchange

Used as a potent halide abstractor to generate unsaturated coordination spheres in transition metal complexes (e.g., zirconocenes), where the perchlorate anion acts as a strictly non-coordinating counterion in non-polar media [2].

Application Fit

Application
Selection Property
Validation Focus
1,2-cis glycosidic linkage research
Stereoselectivity review
Verify α/β ratio in target glycosylation system
2-Oxazoline monomer synthesis
Pathway selectivity context
Confirm cyclization vs. substitution product distribution
Lewis acid activation in organic media
Solubility and ion-pairing profile
Assess reactivity in chosen low-polarity solvent

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Wikipedia

Silver perchlorate hydrate

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